(S)-N2-((4-((2-Naphthalenylcarbonyl)amino)phenyl)acetyl)-L-arginyl-L-isoleucyl-L-alpha-aspartyl-N-(2-methylbutyl)-L-argininamide
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include the compound’s role or use, if known.
Synthesis Analysis
Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This includes its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Cholecystokinin Research
Research on cholecystokinin, a biologically active peptide, has demonstrated the synthesis of derivatives like N-acetyl-O-sulfate-L-tyrosyl-L-methionyl-glycyl-L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalanine amide. These derivatives, including ones structurally similar to (S)-N2-((4-((2-Naphthalenylcarbonyl)amino)phenyl)acetyl)-L-arginyl-L-isoleucyl-L-alpha-aspartyl-N-(2-methylbutyl)-L-argininamide, have been shown to be potent in stimulating the contraction of the guinea pig gall bladder and releasing amylase from pancreatic acinar cells (Bodanszky et al., 2009).
Platform Chemicals in Pharmaceutical Industries
The compound's structural components, like L-arginine and L-aspartic acid, are integral in the synthesis of platform chemicals such as cyanophycin (CPG). CPG can be hydrolyzed to produce arginine or poly-aspartates, serving as alternatives to chemical processes. These are used in Parkinson’s disease treatments and other therapeutic applications (Ahmed et al., 2016).
Study of Methylglyoxal and Protein Modification
Research involving methylglyoxal, a reactive alpha-oxoaldehyde, has explored its interaction with amino acids like arginine and lysine, forming advanced glycation end-products. These interactions and modifications have implications in understanding diabetes and neurodegenerative diseases, relevant to compounds structurally similar to (S)-N2-((4-((2-Naphthalenylcarbonyl)amino)phenyl)acetyl)-L-arginyl-L-isoleucyl-L-alpha-aspartyl-N-(2-methylbutyl)-L-argininamide (Nemet et al., 2006).
Nitrosation of Amino Acids
The study of nitrosation of amino acids, including L-isoleucine and L-aspartic acid, contributes to understanding their transformation under certain conditions, relevant in analyzing the stability and reactivity of similar compounds (Ulusoy et al., 2016).
Safety And Hazards
The safety and hazards of a compound are determined by studying its toxicity, flammability, and environmental impact.
Future Directions
Future directions could include potential applications of the compound, areas for further research, and possible improvements to its synthesis.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some or all of this information may not be available. It’s always a good idea to consult a chemistry professional or academic database for the most accurate and up-to-date information.
properties
CAS RN |
124833-45-0 |
---|---|
Product Name |
(S)-N2-((4-((2-Naphthalenylcarbonyl)amino)phenyl)acetyl)-L-arginyl-L-isoleucyl-L-alpha-aspartyl-N-(2-methylbutyl)-L-argininamide |
Molecular Formula |
C46H66N12O8 |
Molecular Weight |
915.1 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-methylbutyl]amino]pentanoyl]amino]-3-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[4-(naphthalene-2-carbonylamino)phenyl]acetyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C46H66N12O8/c1-5-27(3)26-53-34(13-9-21-51-45(47)48)41(63)58-43(65)36(25-38(60)61)56-44(66)39(28(4)6-2)57-42(64)35(14-10-22-52-46(49)50)55-37(59)23-29-15-19-33(20-16-29)54-40(62)32-18-17-30-11-7-8-12-31(30)24-32/h7-8,11-12,15-20,24,27-28,34-36,39,53H,5-6,9-10,13-14,21-23,25-26H2,1-4H3,(H,54,62)(H,55,59)(H,56,66)(H,57,64)(H,60,61)(H4,47,48,51)(H4,49,50,52)(H,58,63,65)/t27-,28-,34-,35-,36-,39-/m0/s1 |
InChI Key |
CWKUICQDCFQXIS-OCFLPWLCSA-N |
Isomeric SMILES |
CC[C@H](C)CN[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES |
CCC(C)CNC(CCCN=C(N)N)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CCC(C)CNC(CCCN=C(N)N)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Appearance |
Solid powder |
Other CAS RN |
124833-45-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AP 811 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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